

AM404's Role in Analgesia and Pain Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

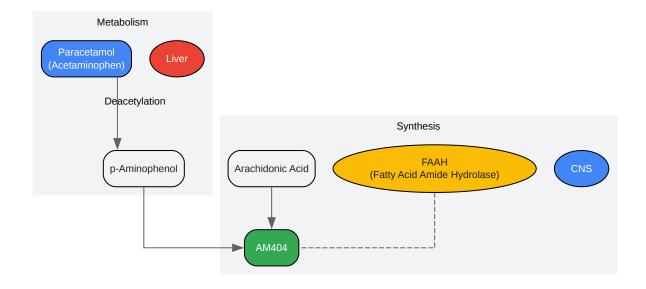
Introduction

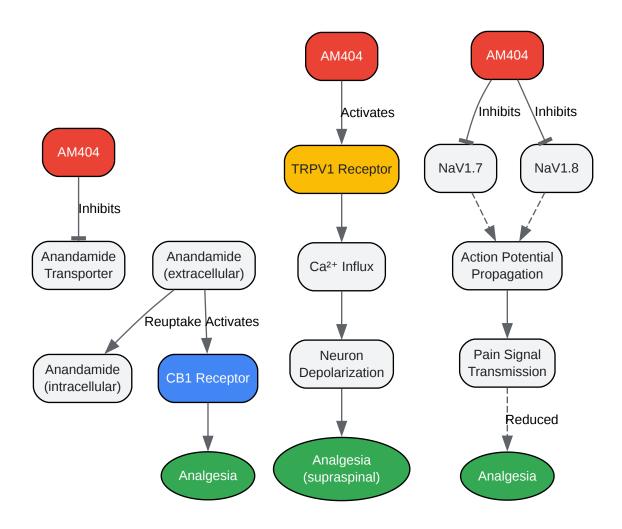
AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a fascinating and complex molecule that has garnered significant attention in the field of pain research. Initially identified as an inhibitor of anandamide uptake, its role in analgesia is now understood to be multifaceted, involving several key pain signaling pathways. This technical guide provides an in-depth exploration of the mechanisms of action of **AM404**, supported by quantitative data and detailed experimental protocols. **AM404** is also known to be an active metabolite of the widely used analgesic, paracetamol (acetaminophen), and its formation is crucial for paracetamol's analgesic effects. [1][2]

Biosynthesis of AM404 from Paracetamol

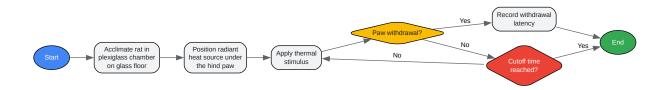
The journey of **AM404** begins with the metabolism of paracetamol. In the liver, a small fraction of paracetamol is deacetylated to form p-aminophenol.[2] This intermediate compound then travels to the central nervous system (CNS), where it is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to produce **AM404**.[2]











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References

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